![molecular formula C18H21ClN2OS B2741441 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride CAS No. 2418596-17-3](/img/structure/B2741441.png)

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

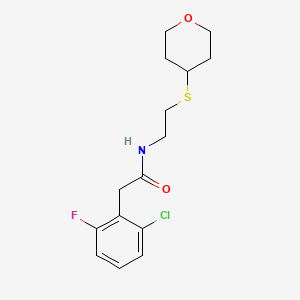

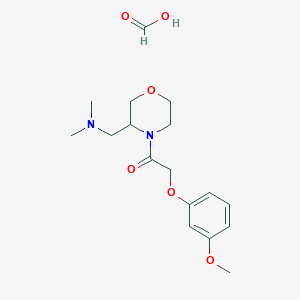

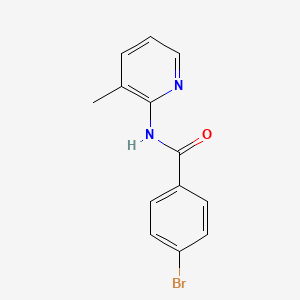

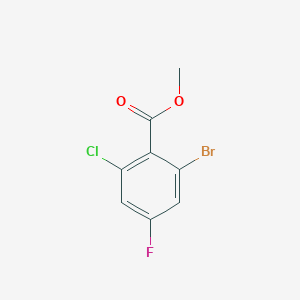

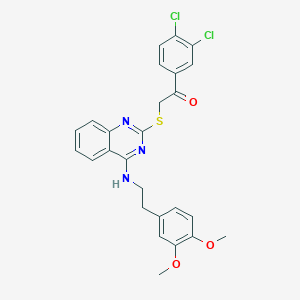

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. It’s important to note that the stereochemistry of the compound indicates that the synthesis would need to be carefully controlled to ensure the correct configuration of the chiral centers .Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The presence of the indene and benzothiophene groups suggests a polycyclic structure. The stereochemistry is indicated by the (1R,2R) notation, which refers to the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The amino group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

- Application : BNDC crystals demonstrate excellent optical transmittance in the range of 519 to 2000 nm. Moreover, they exhibit soft magnetism and ferroelectric domains. Most notably, BNDC has been used for terahertz (THz) generation using optical rectification techniques. THz waves find applications in security scanners, cancer cell imaging, and quality inspection of food packages .

- Synthesis : EN300-26675225 can be used as a building block in organic synthesis. For instance, nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine followed by selective alkylation and reduction leads to the formation of novel compounds .

Nonlinear Optical Crystal Growth and THz Generation

Catalysis and Organic Synthesis

Neurokinin-1 Receptor Modulation

Mecanismo De Acción

Target of Action

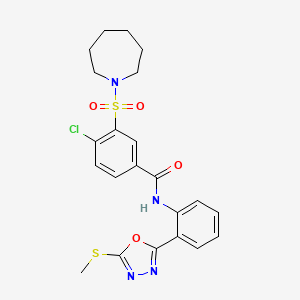

The compound, also known as EN300-26675225, is a dual GIP/GLP-1 receptor co-agonist . The primary targets of this compound are the GIP and GLP-1 receptors, which are key mediators of insulin secretion and are also expressed in regions of the brain that regulate food intake .

Mode of Action

EN300-26675225 interacts with its targets, the GIP and GLP-1 receptors, to activate them . This activation potently stimulates insulin secretion in the presence of even modest elevations of blood glucose . The activation of the GLP-1R lowers blood glucose in persons with type 2 diabetes, while the GIPR is much less effective for this .

Biochemical Pathways

The activation of the GIP and GLP-1 receptors by EN300-26675225 affects the insulin secretion pathway . This leads to downstream effects such as the reduction of blood glucose levels, particularly in individuals with type 2 diabetes .

Pharmacokinetics

It is known that the compound is rapidly cleared from plasma by covalent binding to tissues and renal elimination . Renal clearance of platinum significantly correlates with glomerular filtration rate, indicating that glomerular filtration is the principal mechanism of platinum elimination by the kidneys .

Result of Action

The activation of the GIP and GLP-1 receptors by EN300-26675225 results in potent stimulation of insulin secretion . This leads to a reduction in blood glucose levels, particularly in individuals with type 2 diabetes . In addition, the compound has been shown to reduce both HbA1c and body weight by amounts unprecedented for a single agent .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS.ClH/c19-17-12-6-2-1-5-11(12)9-15(17)20-18(21)14-10-22-16-8-4-3-7-13(14)16;/h1-2,5-6,10,15,17H,3-4,7-9,19H2,(H,20,21);1H/t15-,17-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBACSQBMPHVZEX-SSPJITILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

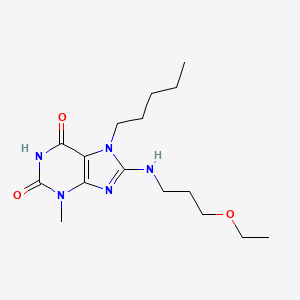

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3CC4=CC=CC=C4C3N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

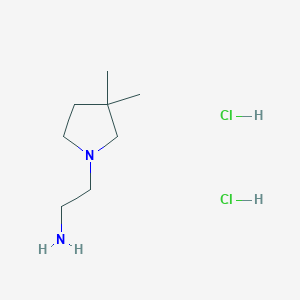

Molecular Formula |

C18H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2741361.png)

![(Z)-N-[2-Chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2741368.png)

![1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazine](/img/structure/B2741371.png)